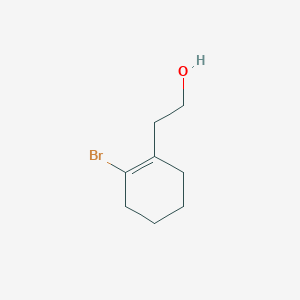

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2-bromocyclohexen-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c9-8-4-2-1-3-7(8)5-6-10/h10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDDHQQZQUWQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)CCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol: A Technical Guide

Executive Summary: This guide provides a comprehensive, in-depth technical overview for the synthesis of 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol, a valuable bifunctional building block in organic synthesis. The molecule incorporates both a vinyl bromide moiety, amenable to cross-coupling reactions, and a primary alcohol for further functionalization. This document details a robust and efficient two-step synthetic pathway commencing from the readily accessible precursor, 2-bromocyclohex-1-ene-1-carbaldehyde. The core strategy involves a Wittig-based one-carbon homologation followed by a highly selective chemoselective reduction. The rationale behind each synthetic step, detailed experimental protocols, and a discussion of alternative synthetic strategies are presented to provide researchers and drug development professionals with a thorough and practical guide.

Introduction

The Target Molecule: A Versatile Synthetic Intermediate

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol[1] is a structurally significant organic compound featuring two key functional groups: a primary alcohol (-CH₂CH₂OH) and a vinyl bromide. This unique combination makes it an attractive intermediate for the synthesis of complex molecular architectures. The vinyl bromide can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, alkenyl, or alkynyl substituents.[2][3][4] Simultaneously, the primary alcohol offers a handle for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a two-step approach centered on the formation of the C-C bond of the ethanol side chain and the subsequent reduction of a carbonyl group.

The primary alcohol functionality can be readily installed via the reduction of a corresponding aldehyde. This simplifies the target to the intermediate 2-(2-bromocyclohex-1-en-1-yl)acetaldehyde . This acetaldehyde derivative can be disconnected at the Cα-Cβ bond, revealing its precursor as 2-bromocyclohex-1-ene-1-carbaldehyde [5][6], a known compound that can be synthesized via methods such as the Vilsmeier-Haack reaction on 1-bromocyclohexene.[7][8][9][10][11] This pathway is advantageous as it utilizes well-established, high-yielding reactions and employs a selective reducing agent that preserves the vinyl bromide moiety.

Recommended Synthetic Pathway

The proposed forward synthesis involves two principal transformations:

-

One-Carbon Homologation: A Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to convert the starting aldehyde into an enol ether, followed by acidic hydrolysis to yield the one-carbon extended aldehyde.

-

Selective Reduction: Chemoselective reduction of the intermediate aldehyde to the target primary alcohol using sodium borohydride.

Step 1: Synthesis of 2-(2-Bromocyclohex-1-en-1-yl)acetaldehyde via Wittig Homologation

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[12][13] For this one-carbon homologation, (methoxymethyl)triphenylphosphonium chloride is the reagent of choice.[14][15] It is first deprotonated by a strong, non-nucleophilic base, such as potassium tert-butoxide, to form the corresponding phosphonium ylide. This ylide acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of 2-bromocyclohex-1-ene-1-carbaldehyde. This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. Subsequent fragmentation yields the desired enol ether product, (1-(2-bromo-1-cyclohexen-1-yl)vinyl) methyl ether, and triphenylphosphine oxide as a byproduct.[16]

The resulting enol ether is readily hydrolyzed under mild aqueous acidic conditions. The mechanism involves the protonation of the electron-rich α-carbon of the double bond, generating a resonance-stabilized oxonium ion.[17][18][19] Nucleophilic attack by water leads to a hemiacetal intermediate, which subsequently eliminates methanol to afford the final aldehyde product, 2-(2-bromocyclohex-1-en-1-yl)acetaldehyde.[17][20]

| Reagent/Component | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromocyclohex-1-ene-1-carbaldehyde | C₇H₉BrO | 189.05 | 10.0 | 1.0 |

| (Methoxymethyl)triphenylphosphonium chloride | C₂₀H₂₀ClOP | 342.79 | 12.0 | 1.2 |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 12.0 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - |

| Hydrochloric Acid (2M aq.) | HCl | 36.46 | - | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | - | - |

-

Ylide Formation: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (methoxymethyl)triphenylphosphonium chloride (4.11 g, 12.0 mmol).[21][22][23][24][25] Add 50 mL of anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.35 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The mixture will develop a characteristic orange-red color, indicating ylide formation. Stir at 0 °C for 30 minutes.[14]

-

Wittig Reaction: Prepare a solution of 2-bromocyclohex-1-ene-1-carbaldehyde (1.89 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the cold ylide suspension over 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C and slowly add 30 mL of 2M aqueous HCl. Stir vigorously at room temperature for 1-2 hours until TLC analysis indicates complete hydrolysis of the enol ether intermediate.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 40 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(2-bromocyclohex-1-en-1-yl)acetaldehyde.

Step 2: Selective Reduction to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

The conversion of the intermediate aldehyde to the target primary alcohol requires a reducing agent that is potent enough to reduce the aldehyde but mild enough to leave the vinyl bromide and the alkene functionalities intact. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[26][27] It is a source of nucleophilic hydride (H⁻) which attacks the electrophilic carbonyl carbon.[28] This reaction is highly chemoselective; esters, carboxylic acids, amides, and vinyl halides are generally unreactive towards NaBH₄ under standard conditions.[26] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate during the work-up to yield the final alcohol.[27][28]

| Reagent/Component | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(2-Bromocyclohex-1-en-1-yl)acetaldehyde | C₈H₁₁BrO | 203.08 | 8.0 | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 2.4 | 0.3 (Note: 1 eq. provides 4 eq. of H⁻) |

| Methanol | CH₄O | 32.04 | - | - |

| Ammonium Chloride (sat. aq.) | NH₄Cl | 53.49 | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

-

Reaction Setup: Dissolve the aldehyde from Step 1 (e.g., 1.62 g, 8.0 mmol) in 40 mL of methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (91 mg, 2.4 mmol) portion-wise to the stirred solution.[29][30][31][32][33] Be cautious as hydrogen gas evolution will occur.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up and Purification: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol.

Visualization of Synthetic Workflow

Overall Synthetic Pathway

Caption: Key mechanistic stages of Step 1.

Alternative Synthetic Approaches

While the recommended pathway is robust, other modern and classical methods could be considered for this synthesis.

Grignard Reagent Addition to Ethylene Oxide

A classic method for forming a primary alcohol with a two-carbon extension is the reaction of a Grignard reagent with ethylene oxide. [34][35][36][37]

-

Proposed Route: This would involve forming a Grignard reagent from a suitable precursor like 1,2-dibromocyclohexene. The resulting vinyl Grignard reagent, (2-bromocyclohex-1-en-1-yl)magnesium bromide, would then be reacted with ethylene oxide, followed by an acidic workup to yield the target alcohol.

-

Causality and Challenges: Grignard reagents are potent nucleophiles that readily open the strained epoxide ring of ethylene oxide. [35][36]However, the formation of the vinyl Grignard reagent itself can be challenging. Vinylic halides are less reactive than alkyl halides, and side reactions such as Wurtz coupling can diminish the yield. Furthermore, ensuring completely anhydrous conditions is critical, as Grignard reagents are strong bases and react readily with any protic source. [36]

Sonogashira Cross-Coupling

The Sonogashira reaction provides a powerful method for C(sp²)-C(sp) bond formation. [4]

-

Proposed Route: One could envision coupling 1,2-dibromocyclohexene with a terminal alkyne containing a protected alcohol, such as 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran. This would be followed by deprotection of the alcohol and selective reduction of the alkyne to an alkane.

-

Causality and Challenges: This palladium- and copper-cocatalyzed reaction is highly effective for coupling vinyl bromides. [2][3][38]However, the overall route is significantly longer, requiring additional protection/deprotection steps and a challenging selective reduction of an internal alkyne in the presence of a vinyl bromide. While feasible, it introduces more steps and potential for yield loss compared to the more direct Wittig-based approach.

Conclusion

The synthesis of 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol is efficiently achieved through a two-step sequence starting from 2-bromocyclohex-1-ene-1-carbaldehyde. The recommended pathway, featuring a Wittig homologation followed by a chemoselective sodium borohydride reduction, is based on reliable, well-understood, and high-yielding chemical transformations. This approach offers excellent control over the chemical structure, avoids harsh reaction conditions that could compromise the sensitive functional groups, and represents a practical and scalable route for obtaining this versatile synthetic intermediate.

References

-

3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

-

Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. (a) 2-phenylethanol - Pearson. (n.d.). Retrieved from [Link]

-

Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main - Vedantu. (n.d.). Retrieved from [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

-

Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange. (2017, March 14). Retrieved from [Link]

-

Summary of Alcohol Syntheses, Ch. 10 (and Review of Old Ones). (n.d.). Retrieved from [Link]

-

THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

Sodium borohydride - PENTA. (2025, March 26). Retrieved from [Link]

-

Methoxymethyl Triphenylphosphonium Chloride - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]

-

Sodium borohydride | NaBH4 - PubChem. (n.d.). Retrieved from [Link]

-

(Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ - PubChem. (n.d.). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

(Methoxymethyl)triphenylphosphonium chloride - Szabo-Scandic. (n.d.). Retrieved from [Link]

-

Vilsmeier–Haack reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

(Methoxymethyl)triphenylphosphonium chloride Safety Data Sheet (SDS) | CAS: 4009-98-7. (2026, March 10). Retrieved from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Retrieved from [Link]

-

Sodium borohydride - Wikipedia. (n.d.). Retrieved from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

-

Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy - RSC Publishing. (2022, February 4). Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Ten years advancement in the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes and derived substrates under palladium-catalyzed cross-coupling conditions - ResearchGate. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Wittig reaction. (2020, October 15). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

-

The Wittig Reaction. (2014, March 13). Retrieved from [Link]

-

Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved from [Link]

-

Microwave-assisted Wittig reaction of aldehydes and ketones with... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved from [Link]

-

For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

-

NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols - Oriental Journal of Chemistry. (2014, December 31). Retrieved from [Link]

-

2-Bromocyclohexene-1-carbaldehyde | C7H9BrO - PubChem. (n.d.). Retrieved from [Link]

-

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol - PubChem. (n.d.). Retrieved from [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (2013, April 15). Retrieved from [Link]

Sources

- 1. 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol | C8H13BrO | CID 72943005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. 2-Bromocyclohexene-1-carbaldehyde | C7H9BrO | CID 11263946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. ocf.berkeley.edu [ocf.berkeley.edu]

- 17. echemi.com [echemi.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. guidechem.com [guidechem.com]

- 20. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 21. chemicalbull.com [chemicalbull.com]

- 22. (Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ | CID 2723799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. szabo-scandic.com [szabo-scandic.com]

- 24. chemdor.com [chemdor.com]

- 25. fishersci.com [fishersci.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. organic-synthesis.com [organic-synthesis.com]

- 28. chemguide.co.uk [chemguide.co.uk]

- 29. nj.gov [nj.gov]

- 30. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 31. pentachemicals.eu [pentachemicals.eu]

- 32. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. Show how you would synthesize the following alcohol by adding Gri... | Study Prep in Pearson+ [pearson.com]

- 36. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 37. web.mnstate.edu [web.mnstate.edu]

- 38. pubs.acs.org [pubs.acs.org]

1H and 13C NMR of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced details of spectral interpretation, grounded in fundamental principles and supported by authoritative references. We will explore detailed experimental protocols, predict and analyze chemical shifts and coupling constants, and present the data in a clear, structured format. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure both technical accuracy and practical utility.

Introduction: The Molecule and the Method

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (Molecular Formula: C₈H₁₃BrO, Molecular Weight: 205.09 g/mol ) is an organic compound featuring a functionalized cyclohexene ring.[1] Its structure incorporates several key features that are amenable to NMR analysis: a vinyl bromide moiety, an allylic ethanol side chain, and a saturated six-membered ring. The specific arrangement of these groups creates a unique magnetic environment for each proton and carbon nucleus.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules. It provides direct information about the carbon skeleton and the relative orientation of hydrogen atoms.[2] By analyzing the ¹H and ¹³C NMR spectra, we can confirm the connectivity and stereochemistry of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol with high fidelity. This guide will serve as a detailed walkthrough of that analytical process.

Molecular Structure and Numbering Scheme

For clarity and unambiguous assignment of NMR signals, the following numbering scheme for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol will be used throughout this guide.

Caption: A logical workflow for complete NMR-based structure elucidation.

Sample Preparation

-

Analyte Preparation : Weigh 10-20 mg of purified 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 30-50 mg is recommended to reduce acquisition time. [3]2. Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.0 ppm in ¹³C NMR. [4][5]3. Internal Standard : Add a small drop of Tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, to which all other chemical shifts are calibrated. [6]4. Final Step : Transfer the solution to a 5 mm NMR tube and cap securely. Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. Higher field strengths provide superior signal dispersion and resolution, which is particularly useful for analyzing the complex multiplets of the cyclohexene ring protons. [7]

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

|---|---|---|

| Pulse Program | Standard 1D (zg30) | Proton-decoupled (zgpg30) |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Pulse Angle | 30° | 30° |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds |

| Relaxation Delay | 2 seconds | 2 seconds |

| Number of Scans | 8 to 16 | 1024 to 4096 |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and spin-spin coupling (J). The predicted spectrum of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol should exhibit signals corresponding to eight distinct proton environments.

Predicted ¹H NMR Signal Assignments

| Proton(s) (by C#) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |

| H on OH | 1.5 - 4.0 | Broad Singlet (s) | 1H | The chemical shift is highly variable and depends on concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons. |

| H₈ (2H, -CH₂OH) | 3.6 - 3.8 | Triplet (t) | 2H | These protons are on the carbon directly attached to the electronegative oxygen, causing a significant downfield shift. [8]They are coupled to the two H₇ protons, resulting in a triplet (n+1 = 2+1=3). |

| H₇ (2H, -C=C-CH₂-) | 2.4 - 2.6 | Triplet (t) | 2H | These protons are in an allylic position, causing a moderate downfield shift. [8]They are coupled to the two H₈ protons, resulting in a triplet. |

| H₃ (2H, Allylic) | 2.2 - 2.4 | Multiplet (m) | 2H | As allylic protons on the cyclohexene ring, they are deshielded relative to other aliphatic protons. [4]Complex splitting is expected due to coupling with H₄ protons. |

| H₆ (2H, Aliphatic) | 2.0 - 2.2 | Multiplet (m) | 2H | These protons are adjacent to the sp²-hybridized C₁, leading to a slight deshielding effect compared to H₄ and H₅. |

| H₄, H₅ (4H, Aliphatic) | 1.6 - 1.9 | Multiplet (m) | 4H | These are standard aliphatic protons on the cyclohexene ring. Their signals are expected to be in the upfield region and will likely overlap, forming a complex multiplet. [9] |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum gives direct insight into the carbon framework of the molecule. Each non-equivalent carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment. [10]For 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, eight distinct carbon signals are expected.

Predicted ¹³C NMR Signal Assignments

| Carbon # | Predicted δ (ppm) | Rationale and Key Insights |

| C₁ (Vinylic) | 135 - 145 | This is a quaternary sp² carbon. Its attachment to the C₆ and C₇ alkyl groups and its position in the double bond place it in this downfield region. [11] |

| C₂ (Vinylic) | 120 - 130 | This sp² carbon is directly bonded to bromine. The electronegativity of bromine would suggest a downfield shift, but the "heavy atom effect" can introduce shielding, making the precise shift hard to predict without empirical data. [12] |

| C₈ (-CH₂OH) | 60 - 65 | The direct attachment to the highly electronegative oxygen atom causes this sp³ carbon to be significantly deshielded, appearing in the characteristic range for alcohols. [2][13] |

| C₇ (-C=C-CH₂-) | 35 - 40 | This allylic carbon is shifted slightly downfield compared to a standard aliphatic carbon. |

| C₃ (Allylic) | 28 - 33 | This allylic carbon within the ring is in a typical range for such environments. |

| C₆ (Aliphatic) | 26 - 31 | Standard aliphatic sp³ carbon adjacent to an sp² carbon. |

| C₄, C₅ (Aliphatic) | 20 - 25 | These are the most shielded carbons in the molecule, consistent with their saturated aliphatic environment far from electronegative atoms. [14] |

Validation with DEPT Spectroscopy

To definitively assign the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

-

DEPT-135 : Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C₁ and C₂) will be absent.

-

DEPT-90 : Will only show signals for CH carbons. In this molecule, no signals would be expected in the DEPT-90 spectrum.

This combination allows for the unambiguous identification of the C₈, C₇, C₃, C₆, C₄, and C₅ signals based on the number of attached protons.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles of chemical shift theory and spin-spin coupling, allows for the complete and confident structural elucidation of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. The predicted spectral data presented in this guide, derived from established chemical principles and reference literature, provide a robust framework for researchers. For absolute confirmation, the application of two-dimensional NMR techniques such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) is recommended as the final step in a rigorous analytical workflow.

References

Sources

- 1. 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol | C8H13BrO | CID 72943005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Allyl alcohol-1-13C | 102781-45-3 | Benchchem [benchchem.com]

- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Mass Spectrometry Analysis of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Gas-Phase Ion Chemistry, Structural Elucidation, and Self-Validating Analytical Workflows

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of halogenated cyclic alcohols not merely as a spectral matching exercise, but as a deterministic study of gas-phase ion chemistry. The molecule 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (Chemical Formula: C₈H₁₃BrO) presents a fascinating analytical model. It combines a vinylic halogen, a primary alcohol, and a cyclohexene core—each dictating specific, predictable fragmentation behaviors under mass spectrometric conditions. This whitepaper deconstructs the causality behind its ionization strategies, details the mechanistic fragmentation pathways (including the hallmark retro-Diels-Alder cleavage), and establishes a self-validating experimental protocol for robust identification.

Molecular Architecture & Ionization Causality

The structural topology of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol governs the choice of ionization technique. With a molecular weight of 205.09 g/mol and significant volatility, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard[1].

The Causality of Derivatization: While the molecule is volatile, the primary hydroxyl (-OH) group is prone to hydrogen bonding and thermal degradation within the GC inlet, which manifests as severe peak tailing. To circumvent this, we employ silylation (using BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group. This single experimental choice lowers the boiling point, neutralizes the active site, and preserves the structural integrity of the cyclohexene ring for unperturbed EI fragmentation.

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV electron ionization, the molecule undergoes a cascade of unimolecular dissociations. Understanding the why behind these fragments is critical for authoritative data interpretation.

The Isotopic Signature of Bromine

Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly equimolar ratio (~50.69% to 49.31%). Consequently, the intact molecular ion [M]•⁺ must appear as a distinct doublet at m/z 204 and 206[1]. This 1:1 ratio acts as an internal diagnostic tool; any fragment ion retaining the bromine atom will inherently display this M / M+2 signature, allowing scientists to instantly map the atomic composition of the fragment.

Retro-Diels-Alder (rDA) Cleavage

Cycloalkene molecular ions are highly susceptible to gas-phase retro-Diels-Alder (rDA) fragmentation[2]. This chemical reaction pathway involves the concerted cleavage of two carbon-carbon bonds within the cyclohexene ring, breaking it down into a dienyl radical cation and a neutral alkene[3]. For 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, the rDA mechanism expels a neutral ethylene molecule (C₂H₄, 28 Da) from the unsubstituted side of the ring. Because the reaction occurs on a single picosecond timescale following electron impact[4], it yields a highly abundant, brominated fragment doublet at m/z 176 and 178.

Dehydration and Halogen Expulsion

The primary alcohol moiety drives an alpha-cleavage and subsequent neutral loss of water (H₂O, 18 Da), producing a stabilized diene radical cation at m/z 186/188. Concurrently, the relatively weak C-Br bond undergoes homolytic cleavage, expelling a bromine radical (Br•, 79/81 Da) to form a highly conjugated, resonance-stabilized carbocation at m/z 125.

Fig 2: Primary EI-MS fragmentation pathways including Retro-Diels-Alder and halogen expulsion.

Quantitative Data Summaries

To streamline spectral interpretation, the quantitative exact masses and expected fragmentation abundances are summarized below.

Table 1: Exact Mass and Isotopic Distribution

| Isotope Composition | Exact Mass (Da) | Relative Abundance | Diagnostic Feature |

| C₈H₁₃(⁷⁹Br)O | 204.0146 | ~100% | Base peak of the molecular ion cluster |

| C₈H₁₃(⁸¹Br)O | 206.0126 | ~97.3% | Confirms the presence of a single Br atom |

Table 2: Key EI-MS Fragment Ions and Mechanistic Origins

| m/z Value | Neutral Loss | Mechanism | Retains Bromine? |

| 204 / 206 | None | Intact Molecular Ion [M]•⁺ | Yes (1:1 Doublet) |

| 186 / 188 | 18 Da (H₂O) | Dehydration of the primary alcohol | Yes (1:1 Doublet) |

| 176 / 178 | 28 Da (C₂H₄) | Retro-Diels-Alder (rDA) ring cleavage | Yes (1:1 Doublet) |

| 125 | 79/81 Da (Br•) | Homolytic cleavage of the C-Br bond | No (Singlet) |

| 107 | 97/99 Da (H₂O + Br•) | Sequential dehydration and Br loss | No (Singlet) |

Self-Validating Experimental Protocol: GC-EI-MS

Trustworthy analytical science relies on protocols that validate themselves during execution. The following methodology ensures that the data acquired is free from thermal artifacts and instrument bias.

Fig 1: Step-by-step GC-MS experimental workflow for brominated cyclic alcohols.

Step 1: Sample Preparation & Derivatization

-

Dilution: Dissolve 1.0 mg of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol in 1.0 mL of anhydrous dichloromethane (DCM).

-

Internal Standard Addition: Add 10 µL of 1-bromooctane (100 µg/mL) to serve as an internal standard. Causality: This validates retention time stability and ensures the EI source is efficiently ionizing brominated species.

-

Silylation: Transfer 100 µL of the solution to a GC vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

-

Incubation: Cap the vial under inert nitrogen and heat at 60°C for 30 minutes to drive the conversion of the alcohol to its TMS ether.

Step 2: GC-MS Acquisition Parameters

-

Injection: Inject 1.0 µL in split mode (1:20 ratio) at an inlet temperature of 250°C.

-

Chromatography: Utilize a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Oven Program: Hold at 80°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.

-

Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 40 to 400.

Step 3: Data Validation & Quality Control (The Self-Validating Checkpoint)

Before assigning any structural fragments, the analyst must verify the isotopic signature. Locate the peak corresponding to the derivatized molecule (TMS ether expected [M]•⁺ at m/z 276/278).

-

Validation Logic: If the m/z 276 and 278 peaks do not exhibit a strict 1:1 intensity ratio, the molecule has either undergone in-source debromination due to an overly hot ion source, or the chromatographic peak represents a co-eluting impurity. Only proceed with rDA and alpha-cleavage analysis if this isotopic checkpoint passes.

Conclusion

The mass spectrometric analysis of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol requires a deep understanding of cyclic alkene gas-phase chemistry. By anticipating the retro-Diels-Alder cleavage and leveraging the inherent self-validating nature of bromine's isotopic distribution, researchers can confidently elucidate its structure. Implementing targeted derivatization further ensures that the empirical data reflects the true gas-phase ion dynamics rather than thermal degradation artifacts.

References

-

2-Bromocyclooctan-1-one | C8H13BrO | CID 566652 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

-

Retro-Diels Alder mechanism: Significance and symbolism Source: Wisdom Library (wisdomlib.org) URL:[Link]

-

Video: Mass Spectrometry: Cycloalkene Fragmentation - JoVE Source: Journal of Visualized Experiments (jove.com) URL:[Link]

-

Femtosecond dynamics and coherence of ionic retro-Diels–Alder reactions Source: AIP Publishing (aip.org) URL:[Link]

Sources

CAS number for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

An In-Depth Technical Guide to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (CAS No. 85236-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, a halogenated unsaturated cyclic alcohol with potential applications in organic synthesis and drug discovery. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and established chemical principles to present a prospective analysis of its synthesis, chemical properties, reactivity, and potential as a building block in medicinal chemistry. The CAS number for this compound is 85236-15-3.[1]

Introduction

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a bifunctional molecule featuring a vinylic bromide and a primary alcohol moiety on a cyclohexene scaffold. The presence of these distinct functional groups offers multiple avenues for chemical modification, making it a potentially valuable intermediate for the synthesis of more complex molecular architectures. The vinylic bromide can participate in various cross-coupling reactions, while the primary alcohol is amenable to oxidation, esterification, and etherification. This guide will explore the hypothetical synthesis, key chemical attributes, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is presented in the table below. These properties are derived from publicly available databases and computational models.[1]

| Property | Value | Source |

| CAS Number | 85236-15-3 | PubChem[1] |

| Molecular Formula | C₈H₁₃BrO | PubChem[1] |

| Molecular Weight | 205.09 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol | PubChem[1] |

| SMILES | C1CCC(=C(C1)CCO)Br | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Hypothetical Synthesis

Proposed Synthetic Workflow

A logical approach would be to first introduce the two-carbon side chain and then perform the bromination and subsequent transformations to yield the target molecule.

Caption: A potential synthetic pathway to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol.

Step-by-Step Experimental Protocol (Conceptual)

The following protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-(2-Oxocyclohexyl)acetonitrile

-

To a solution of cyclohexanone and cyanoacetic acid in a suitable solvent like toluene, add a catalytic amount of piperidine.

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product can then be hydrogenated using a catalyst such as palladium on carbon to reduce the double bond.

Step 2: Hydrolysis to 2-(2-Oxocyclohexyl)acetic acid

-

Reflux the 2-(2-oxocyclohexyl)acetonitrile from the previous step with an aqueous solution of a strong acid, such as sulfuric acid.

-

Monitor the reaction for the disappearance of the nitrile group and the formation of the carboxylic acid.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude carboxylic acid.

Step 3: Reduction to 2-(2-Oxocyclohexyl)ethan-1-ol

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of 2-(2-oxocyclohexyl)acetic acid in THF.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic layer to obtain the desired alcohol.

Step 4: Bromination and Dehydration to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

-

The conversion of the β-hydroxy ketone to the vinylic bromide is a challenging transformation that may require specific reagents to avoid side reactions. A possible approach could involve the use of a reagent like phosphorus tribromide (PBr₃) or an Appel-type reaction (triphenylphosphine and carbon tetrabromide). These conditions can facilitate both the bromination of the enolizable ketone and subsequent dehydration.

-

The reaction would likely need to be carried out under carefully controlled temperature and inert atmosphere.

-

Purification by column chromatography would be necessary to isolate the target compound.

Potential Reactivity and Applications in Drug Development

The bifunctional nature of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol makes it a versatile building block for creating diverse molecular scaffolds.

Caption: Reactivity of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol and its potential applications.

Cross-Coupling Reactions

The vinylic bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Modification of the Alcohol Group

The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. These functional groups can then be used in a variety of subsequent reactions, such as reductive amination or amide bond formation, to build more complex molecules. Furthermore, the alcohol can be converted to esters or ethers to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Potential as a Precursor to Novel Scaffolds

The combination of the vinylic bromide and the alcohol side chain could potentially be utilized in intramolecular cyclization reactions to form novel bicyclic or heterocyclic systems. Such scaffolds are often of great interest in drug discovery due to their conformational rigidity and potential for specific interactions with biological targets.

Safety and Handling

Specific safety data for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is not available. Therefore, it is crucial to handle this compound with the same precautions as other potentially hazardous laboratory chemicals. Based on the safety information for related brominated and cyclic alcohol compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol represents a potentially valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile starting material for the creation of diverse and complex molecular architectures. While specific experimental data on its synthesis and reactivity are lacking, this guide provides a solid foundation for researchers interested in exploring the potential of this compound based on established chemical principles. Further research is warranted to develop a reliable synthetic route and to fully investigate its reactivity and potential applications in drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. Retrieved from [Link]

- Houpis, I. N., et al. (2006). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic Letters, 8(24), 5581–5584.

-

PubChem. (n.d.). 2-Bromocyclohex-2-en-1-ol. Retrieved from [Link]

- Pérez, M., et al. (2019). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 24(1), 123.

-

ResearchGate. (n.d.). Scope of Vinyl Halides and Organometallic Reagents. Retrieved from [Link]

-

Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 8). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]

-

Organic Syntheses. (2022, January 7). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 10.8: Organometallic Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2020, March 3). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromophenyl)ethan-1-ol. Retrieved from [Link]

-

CNR-IRIS. (2023, April 1). Multicomponent Reaction-Assisted Drug Discovery: A Time. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with α,β-Unsaturated Aldehydes. Retrieved from [Link]

- Bahadoram, S., et al. (2022). Bromhexine is a potential drug for COVID-19; From hypothesis to clinical trials. Medical Journal of the Islamic Republic of Iran, 36(1), 608.

Sources

Conformational Analysis of Substituted Cyclohexene Ethanols: A Technical Guide

Substituted cyclohexene ethanols are critical intermediates in the synthesis of complex natural products, fragrances, and active pharmaceutical ingredients (APIs). Understanding their 3D conformational preferences is not merely an academic exercise; it is a prerequisite for predicting stereoselectivity in downstream reactions and rationalizing receptor-ligand binding affinities.

This guide provides an authoritative, self-validating framework for analyzing the structural dynamics of these molecules, synthesizing empirical Nuclear Magnetic Resonance (NMR) spectroscopy with high-level Density Functional Theory (DFT).

Structural Dynamics & Thermodynamic Principles

Unlike the rigid chair of cyclohexane, the cyclohexene ring is characterized by a flexible "half-chair" (or sofa) conformation. The presence of the C=C double bond forces four of the ring carbons into near coplanarity, which minimizes angular and torsional strain [1][1].

The Conformational Equilibrium

In substituted cyclohexene ethanols, the substituents occupy either pseudo-axial ( a′ ) or pseudo-equatorial ( e′ ) positions. The equilibrium between these states is governed by a delicate balance of steric and stereoelectronic factors:

-

Steric Hindrance: Bulky substituents, such as the ethanol side chain, generally favor the pseudo-equatorial position to minimize 1,3-diaxial interactions and allylic strain ( A1,2 or A1,3 ) [1][1].

-

Stereoelectronic Effects: In certain 3-substituted cyclohexenes, the presence of an electronegative atom or a double bond can paradoxically stabilize the axial conformer through 'double bond – no bond' resonance (analogous to the anomeric effect) [2][2].

-

Ring Inversion Kinetics: The energy barrier for cyclohexene ring inversion (transitioning through a twist-boat state) is exceptionally low, typically calculated between 5.2 and 6.6 kcal/mol using quantum chemical methods [3][3]. Consequently, at room temperature, these molecules exist in rapid equilibrium, yielding time-averaged NMR spectra.

Fig 1. Thermodynamic relationship between cyclohexene half-chair conformers and rotamers.

Causality in Analytical Methodologies

To accurately map the conformational space of substituted cyclohexene ethanols, one cannot rely on a single technique. The causality behind our dual-method approach is rooted in the physical limitations of each tool:

-

Why DFT over Molecular Mechanics? The ethanol side chain introduces high rotational flexibility (gauche/anti rotamers) and the potential for intramolecular hydrogen bonding. Empirical force fields often fail to accurately parameterize these subtle hyperconjugative and electrostatic interactions. DFT calculations—specifically using functionals like B3LYP with a 6-311+G(2d,p) basis set—are required to accurately map the minimized structures and thermodynamic parameters [4][4].

-

Why NOESY and J-Coupling? Because the ring inversion barrier is low (~5.2–7.9 kcal/mol) [3][3], room-temperature NMR provides a population-weighted average. 3JHH coupling constants (via the Karplus equation) provide precise dihedral angle constraints, while 2D NOESY provides through-space distance constraints (< 5 Å) to confirm the spatial proximity of the ethanol hydroxyl proton to the cyclohexene ring protons.

Experimental Workflow: A Self-Validating Protocol

The following protocol establishes a closed-loop, self-validating system. Theoretical predictions are strictly gated by empirical NMR data. If the computational ensemble fails to predict the experimental spectra within a strict margin of error, the computational premise must be rejected and refined.

Step 1: Computational Conformational Search

-

Action: Execute a Monte Carlo conformational search using the MMFF94 force field to generate an initial pool of conformers.

-

Causality: The highly flexible hydroxyethyl group creates a complex Potential Energy Surface (PES). A broad molecular mechanics sweep ensures no low-energy rotamers are missed before initiating computationally expensive quantum mechanical optimizations.

Step 2: DFT Optimization & Thermochemistry

-

Action: Optimize all conformers within 5.0 kcal/mol of the global minimum using DFT at the B3LYP/6-311+G(2d,p) level [4][4], incorporating an implicit solvent model (e.g., PCM for Chloroform). Calculate the Boltzmann distribution at 298.15 K based on Gibbs free energy ( ΔG ).

Step 3: NMR Data Acquisition

-

Action: Dissolve the purified cyclohexene ethanol in CDCl3 . Acquire high-resolution 1D 1H , 2D 1H−1H COSY, and 2D NOESY spectra at 298 K. Extract exact 3JHH coupling constants using spin-simulation software.

Step 4: Self-Validating Data Synthesis

-

Action: Calculate the theoretical population-weighted 3JHH values from the DFT ensemble using empirical Karplus equations. Compare these against the experimental NMR values.

-

Validation Rule: Calculate the Root Mean Square Deviation (RMSD). If RMSD > 0.5 Hz , the validation fails. The researcher must return to Step 1 to investigate missed rotamers, unmodeled solvent interactions, or dimer formation via intermolecular hydrogen bonding.

Fig 2. Self-validating workflow integrating NMR and DFT for conformational analysis.

Quantitative Data Summary

The table below summarizes the critical quantitative thresholds and expected values utilized during the cross-validation phase of the protocol.

| Parameter | Typical Value Range | Analytical Significance |

| Ring Inversion Barrier ( ΔG‡ ) | 5.2 – 7.9 kcal/mol | Determines that conformers are in the fast-exchange regime at room temperature, necessitating population-weighted NMR analysis [3][3]. |

| 3Ja′,a′ (Pseudo-diaxial coupling) | 8.0 – 11.0 Hz | High values indicate a strong thermodynamic preference for the pseudo-equatorial conformer. |

| 3Ja′,e′ / 3Je′,e′ | 2.0 – 5.0 Hz | Lower values indicate a preference for the pseudo-axial conformer or high ring flexibility. |

| Ethanol Side-Chain Rotamer Barrier | 3.0 – 5.0 kcal/mol | Dictates the equilibrium population of gauche vs. anti rotamers of the hydroxyethyl group. |

References

- Conformational Analysis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol and its Analogs: A Comparative Guide Source: Benchchem URL

- Energy profile of cyclohexene conformations Source: ECHEMI URL

- Source: PMC (National Institutes of Health)

- Conformational analysis of 2-substituted methylenecyclohexanes and 3-substituted cyclohexenes and the anomeric effect Source: Canadian Science Publishing URL

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Cyclohexenes

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1][2][3] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4] This guide focuses on a specific, yet highly valuable substrate: 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. The substituted cyclohexene motif is a common core in a variety of biologically active compounds, and the ability to further functionalize this scaffold via Suzuki coupling opens a gateway to novel chemical entities.

The presence of both a vinyl bromide and a primary alcohol in 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol presents a unique set of challenges and opportunities.[5] Vinyl bromides are known to be effective coupling partners in Suzuki reactions, often exhibiting high reactivity.[6] The hydroxyl group, while potentially interfering with the catalytic cycle, also offers a handle for further derivatization. This document provides a comprehensive overview of the key considerations and a detailed protocol for the successful Suzuki coupling of this substrate, aimed at researchers, scientists, and professionals in drug development.

Understanding the Substrate: 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

The substrate, 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, is a bifunctional molecule. The vinyl bromide is the reactive site for the Suzuki coupling, while the ethanol substituent introduces polarity and a site for potential hydrogen bonding or subsequent chemical modification.

Synthesis of the Starting Material: While various synthetic routes can be envisaged, a common approach to vinyl halides is through the elimination of dihalides or the reaction of ketones with phosphorus-based reagents. For the purpose of this guide, we will assume the availability of the starting material.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Below is a visual representation of this fundamental process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol with phenylboronic acid as a model coupling partner. Optimization may be required for different boronic acids.

Materials and Reagents

-

2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand (see Optimization section)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethanol

-

Water, deionized

-

Diethyl ether or Ethyl acetate for extraction

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure

-

Degassing the Solvent: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired volume of toluene and ethanol (e.g., a 4:1 mixture). Degas the solvent mixture by bubbling with nitrogen or argon for at least 30 minutes. The presence of oxygen can lead to catalyst deactivation.

-

Addition of Reagents: To the flask, add 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Catalyst Preparation: In a separate small vial, weigh out the palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%, maintaining a Pd:ligand ratio of 1:2 to 1:4). Add a small amount of the degassed solvent to the vial to dissolve or suspend the catalyst components.

-

Initiation of the Reaction: Under a positive pressure of inert gas, add the catalyst mixture to the reaction flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature will depend on the specific ligand and substrates used.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS. A typical reaction time is 2-24 hours.

Workup and Purification

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.

Optimization Workflow and Key Parameters

Achieving high yields and purity often requires systematic optimization of the reaction conditions. The following workflow and parameters are critical for the successful coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol.

Caption: A logical workflow for optimizing the Suzuki coupling reaction.

Table of Key Reaction Parameters and Their Influence

| Parameter | Common Choices | Rationale and Considerations for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. The choice can influence the induction period of the reaction. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, Buchwald ligands | The ligand is crucial for catalyst stability and reactivity.[11][12] For the sterically accessible vinyl bromide, a moderately bulky and electron-rich ligand like P(t-Bu)₃ or SPhos may enhance the rate of oxidative addition. The presence of the hydroxyl group may necessitate ligands that are tolerant to protic functional groups. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, organic bases (e.g., Et₃N) | The base activates the boronic acid.[9][13] K₂CO₃ is a good starting point. A stronger base like K₃PO₄ might be necessary for less reactive boronic acids. The hydroxyl group on the substrate is unlikely to be deprotonated by carbonate bases, but stronger bases could potentially lead to side reactions. |

| Solvent | Toluene, Dioxane, THF, DMF, often with water or alcohol co-solvent | A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like ethanol or water can aid in dissolving both the organic substrate and the inorganic base.[14] The choice of solvent can significantly impact the reaction rate and selectivity. |

| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically. |

| Boronic Acid Derivative | Boronic acids, Boronate esters (e.g., pinacol esters), Trifluoroborates | Boronic acids are most common, but boronate esters can offer greater stability and are less prone to protodeboronation.[15] |

Troubleshooting and Key Considerations

-

Low or No Conversion: This could be due to inactive catalyst (ensure inert atmosphere), insufficient temperature, or an inappropriate choice of ligand or base.

-

Protodeboronation of the Boronic Acid: This side reaction can be minimized by using a less aqueous solvent system, a milder base, or by using more stable boronate esters.

-

Homocoupling of the Boronic Acid: This is often a result of oxygen in the reaction mixture. Thoroughly degassing the solvents is critical.

-

Role of the Hydroxyl Group: The primary alcohol is generally well-tolerated in Suzuki couplings. However, if side reactions are observed, protection of the alcohol as a silyl ether (e.g., TBDMS) or other suitable protecting group may be necessary. In some cases, the free hydroxyl group can even have a beneficial directing effect.[16]

Conclusion

The Suzuki-Miyaura coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a powerful method for the synthesis of novel substituted cyclohexene derivatives. A systematic approach to the optimization of the reaction conditions, with careful consideration of the catalyst system, base, and solvent, is key to achieving high yields and purity. The protocol and guidelines presented here provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Sigman, M. S., & Miller, J. J. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9248-9258. Available at: [Link]

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille, Suzuki and Heck Reactions.

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

-

Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Available at: [Link]

-

National Institutes of Health. (2023, January 25). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2 Suzuki–Miyaura cross-couplings of vinyl bromide 2 and various... Available at: [Link]

-

PMC. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Available at: [Link]

-

PMC. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. Available at: [Link]

-

Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p... Available at: [Link]

-

RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available at: [Link]

-

Chemistry Stack Exchange. (2015, December 8). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Available at: [Link]

-

Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mt.com [mt.com]

- 4. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol | C8H13BrO | CID 72943005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Miyaura Borylation Reaction [organic-chemistry.org]

- 16. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]

Application Note: Sonogashira Cross-Coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

Strategic Overview

The molecule 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a highly versatile, bifunctional building block frequently utilized in drug development and complex natural product synthesis. It features a highly reactive vinyl bromide moiety and an unprotected pendant primary alcohol. The Sonogashira cross-coupling of this substrate with terminal alkynes provides direct access to conjugated enynes. These enynes serve as critical precursors for subsequent cyclization cascades, such as the formation of functionalized tetrahydrobenzofurans or fused bicyclic systems.

This guide details a highly chemoselective, self-validating protocol for executing this transformation without the need for cumbersome protecting group chemistry.

Mechanistic Causality & Chemoselectivity

A common pitfall when coupling substrates with free hydroxyl groups is the potential for competitive binding to the palladium center, which can lead to catalyst poisoning, unwanted etherification, or oxidation. However, the Sonogashira reaction is uniquely suited to tolerate this functional group when conditions are strictly controlled [1].

-

Chemoselectivity via pKa Exploitation: The primary alcohol of the substrate has a pKa of ~16. By utilizing mild amine bases such as triethylamine (Et₃N, pKaH ~10.7) or diisopropylamine (iPr₂NH, pKaH ~11), the alcohol remains fully protonated. Because it is not converted into a nucleophilic alkoxide, the oxygen lone pairs are insufficiently reactive to outcompete the copper acetylide intermediate during transmetalation.

-

Oxidative Addition Dynamics: Palladium(0) readily inserts into the C(sp²)–Br bond. Vinyl halides are exceptionally reactive electrophiles in cross-coupling, allowing the oxidative addition to proceed rapidly at mild temperatures, thereby preserving the integrity of the aliphatic alcohol.

-

The Co-Catalytic Role of Copper: Copper(I) iodide reacts with the terminal alkyne in the presence of the amine base to form a transient copper(I) acetylide. This species undergoes rapid transmetalation with the Pd(II) intermediate, driving the catalytic cycle forward and preventing off-target pathways [2].

Catalytic cycle of the Sonogashira coupling highlighting substrate-specific intermediates.

Data-Driven Optimization

The following table summarizes the optimization landscape for coupling 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol with a model terminal alkyne (phenylacetylene). The data illustrates the causality behind selecting the optimal catalytic system.

Optimization of Coupling Conditions

| Entry | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N (Neat) | 25 | 85 | Clean conversion; minimal Glaser homocoupling. |

| 2 | Pd(PPh₃)₄ / CuI | iPr₂NH / THF | 50 | 92 | Optimal solubility; rapid transmetalation. |

| 3 | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 80 | 45 | Sluggish kinetics without Cu co-catalyst. |

| 4 | PdCl₂(PPh₃)₂ / CuI | Et₃N (Air atmosphere) | 25 | 30 | High Glaser homocoupling; Pd oxidation observed. |

Self-Validating Experimental Protocol

Target Product: 2-(2-(Phenylethynyl)cyclohex-1-en-1-yl)ethan-1-ol

Critical Causality Note on Order of Addition: Oxygen is the primary failure point of the Sonogashira coupling. It oxidizes Pd(0) to inactive Pd(II) and promotes the copper-catalyzed Glaser homocoupling (oxidative dimerization) of the alkyne. Degassing the solvent and adding the alkyne last ensures that the active Pd(0) species is engaged in the cross-coupling cycle before the alkyne has a chance to dimerize.

Step-by-Step Methodology

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (1.0 mmol, 205 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.10 mmol, 19 mg).

-

Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times.

-

Solvent Addition: Inject anhydrous, rigorously degassed THF (5.0 mL) and degassed diisopropylamine (iPr₂NH, 2.0 mL) via syringe.

-

Self-Validation Cue: The solution should appear bright yellow to light orange. A rapid shift to dark brown or black at this stage indicates premature Pd(0) aggregation into palladium black (catalyst death due to oxygen leak).

-

-

Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 132 µL) dropwise over 5 minutes to maintain a low localized concentration of the alkyne, further suppressing Glaser coupling.

-

Reaction Execution: Stir the mixture at 50 °C for 4–6 hours.

-

Self-Validation Cue: Monitor via TLC (Hexanes/EtOAc 4:1). The vinyl bromide starting material (UV active, stains readily with KMnO₄) should disappear, replaced by a lower Rf , highly UV-active enyne product. The reaction mixture will become progressively cloudy as amine hydrobromide salts precipitate.

-

-

Quench & Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH (10 mL).

-

Causality Note: The ammonia strongly chelates the copper catalyst, pulling it into the aqueous layer. Self-Validation Cue: The aqueous layer will turn deep blue (formation of [Cu(NH3)4]2+ ). Removing copper is critical, as trace copper carryover can cause product degradation or interfere with downstream cyclizations.

-

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to afford the pure enyne.

Self-validating experimental workflow for the Sonogashira cross-coupling.

References

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. URL:[Link]

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. URL:[Link]

Sources

Application Note: Derivatization Strategies for the Primary Alcohol in 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol

Executive Summary & Chemical Context

The molecule 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (CAS: 85236-15-3)[1] is a highly versatile, bifunctional building block utilized in complex organic synthesis and drug development. Structurally, it features a sterically hindered, tetrasubstituted vinyl bromide and an unhindered primary alcohol.

While the vinyl bromide is a latent electrophile primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Sonogashira reactions), the free primary alcohol poses a significant synthetic liability. If left unprotected, the highly nucleophilic −OH group can coordinate to palladium catalysts, poison the catalytic cycle, or undergo undesired oxidation. Alternatively, if the synthetic goal is to functionalize the ethyl chain, the hydroxyl group must be activated into a superior leaving group.